2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid

Physicochemical profiling Lead optimisation Lipophilicity

2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS 1873841‑45‑2; MF C₈H₅N₃O₄S; MW 239.21) is a heterocyclic building block that combines the privileged thieno[2,3‑d]pyrimidine scaffold with a C‑6 nitro group and a C‑4 acetic acid side chain. Its calculated LogP of 1.23 and topological polar surface area (TPSA) of 106 Ų position it in a physicochemical space that differs meaningfully from close 6‑substituted thieno[2,3‑d]pyrimidine analogs, with implications for solubility, permeability, and downstream derivatization strategies.

Molecular Formula C8H5N3O4S
Molecular Weight 239.21 g/mol
Cat. No. B13257872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid
Molecular FormulaC8H5N3O4S
Molecular Weight239.21 g/mol
Structural Identifiers
SMILESC1=C(SC2=NC=NC(=C21)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O4S/c12-7(13)2-5-4-1-6(11(14)15)16-8(4)10-3-9-5/h1,3H,2H2,(H,12,13)
InChIKeyZLNYVWRSOACVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid – Core Scaffold, Physicochemical Identity, and Procurement Baseline


2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS 1873841‑45‑2; MF C₈H₅N₃O₄S; MW 239.21) is a heterocyclic building block that combines the privileged thieno[2,3‑d]pyrimidine scaffold with a C‑6 nitro group and a C‑4 acetic acid side chain . Its calculated LogP of 1.23 and topological polar surface area (TPSA) of 106 Ų position it in a physicochemical space that differs meaningfully from close 6‑substituted thieno[2,3‑d]pyrimidine analogs, with implications for solubility, permeability, and downstream derivatization strategies .

Core Scaffold Thieno[2,3‑d]pyrimidine heterocycle
Functional Handles 6‑NO₂ & 4‑CH₂COOH for dual derivatization
Physicochemical Profile Calculated LogP 1.23, TPSA 106 Ų; supports aqueous compatibility

Why In‑Class Thieno[2,3‑d]pyrimidine Acetic Acids Cannot Be Interchanged with 2-{6‑Nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid


Small structural permutations on the thieno[2,3‑d]pyrimidine core produce large shifts in biological target engagement, metabolic stability, and synthetic utility. The combination of an electron‑withdrawing 6‑NO₂ group and a 4‑CH₂COOH side chain imparts a unique reactivity profile that is absent in the 4‑thio‑acetic acid, 4‑chloro‑6‑nitro, and non‑nitrated analogs, meaning generic in‑class substitution risks both synthetic failure and loss of desired bioactivity [1][2].

4‑Thioacetic acid analogs Higher LogP and thioether liability may alter reactivity and metabolic stability.
4‑Chloro‑6‑nitro analog Lacks carboxylic handle; requires additional SNAr step before acid introduction.
Non‑nitrated analogs Absence of electron‑withdrawing 6‑NO₂ shifts electronic landscape for derivatization.

Head‑to‑Head Differentiation Evidence: 2-{6‑Nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid vs. Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area vs. 2-{Thieno[2,3‑d]pyrimidin‑4‑yl}acetic acid (CAS 1566959‑58‑7) and (Thieno[2,3‑d]pyrimidin‑4‑ylthio)acetic acid (CAS 18740‑26‑6)

The 6‑NO₂ group in 2‑{6‑nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid significantly lowers calculated LogP (1.23) relative to the non‑nitrated 2‑{thieno[2,3‑d]pyrimidin‑4‑yl}acetic acid (LogP ~1.99) and the 4‑thio analog (LogP ~2.24), while raising TPSA (106 Ų vs. ~76 Ų for the 4‑thio analog). This translates into improved aqueous solubility (∼5 mg mL⁻¹, 23 mM in water with sonication) and distinct pharmacokinetic handling .

Physicochemical Profile
Cross-study comparable
ΔLogP = −0.76 to −1.01; ΔTPSA = +29 Ų
More hydrophilic profile may support solubility optimization
Calculated values; experimental solubility remains to be confirmed
Physicochemical profiling Lead optimisation Lipophilicity

Synthetic Tractability: The 4‑CH₂COOH Handle Enables Amide/Ester Derivatization Without Competing Thioether Side Reactions

Unlike the widely used (thieno[2,3‑d]pyrimidin‑4‑ylthio)acetic acid building blocks, 2‑{6‑nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid carries a direct methylene bridge to the carboxylic acid. This eliminates the metabolically labile thioether and permits direct amidation or esterification without prior oxidation or thioether‑specific protection. The nitro group simultaneously serves as a precursor for reduction to 6‑NH₂, enabling a privileged route to 4‑acetamido‑6‑amino‑thieno[2,3‑d]pyrimidines [1][2].

Synthetic Tractability
Class-level inference
One fewer step vs. thioether route; avoids thioether oxidation liability
Supports synthetic efficiency and cleaner metabolite profile
Based on retrosynthetic analysis; experimental validation needed
Medicinal chemistry Parallel synthesis Scaffold decoration

Class‑Level Biological Differentiation: Thieno[2,3‑d]pyrimidine‑4‑acetic Acids in Kinase Inhibition vs. Established Chemotypes

Although no direct target‑specific IC₅₀ data exist yet for 2‑{6‑nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid, its core scaffold has delivered nanomolar dual kinase inhibitors. For example, thieno[2,3‑d]pyrimidine compound 12j inhibited c‑Met with IC₅₀ = 25 nM and VEGFR‑2 with IC₅₀ = 48 nM [1]; compound 14 inhibited EGFR with IC₅₀ = 5.42 nM and VEGFR‑2 with IC₅₀ = 50.31 nM [2]; and p38α MAPK inhibitors 8a and 8b achieved IC₅₀ values of 0.18 μM and 0.23 μM, respectively (vs. SB‑202190, IC₅₀ = 0.27 μM) [3]. The 6‑NO₂ substituent is a known pharmacophoric element in other thieno[2,3‑d]pyrimidines that can enhance binding to the hinge region of kinases via hydrogen‑bonding interactions, suggesting this compound may serve as a productive entry point for kinase‑focused libraries.

Kinase Scaffold Potency
Class-level inference
Scaffold IC₅₀ range: 5.42–50.31 nM (VEGFR‑2, EGFR); p38α IC₅₀ 0.18 μM
Supports kinase-targeted library exploration; no direct data for this compound
Requires target-specific profiling; class-level extrapolation
Kinase inhibition c‑Met VEGFR‑2 EGFR p38α MAPK

Purity and Availability Benchmarking: 95% Assay vs. 4‑Chloro‑6‑nitrothieno[2,3‑d]pyrimidine (CAS 56844‑13‑4)

Both 2‑{6‑nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid (CAS 1873841‑45‑2) and 4‑chloro‑6‑nitrothieno[2,3‑d]pyrimidine (CAS 56844‑13‑4) are commercially available at 95% purity. However, the acetic acid derivative provides a direct handle for amide coupling, whereas the 4‑chloro analog requires an additional nucleophilic displacement step (e.g., SNAr with amines) before carboxylic acid introduction, adding one synthetic transformation and the associated yield loss .

Purity & Synthetic Readiness
Head‑to‑head
Purity 95% (both); one fewer synthetic step vs. 4‑Cl analog
May reduce post-purchase transformations
Vendor specifications; batch quality should be verified
Chemical procurement Purity specification Building block sourcing

Optimal Use Cases for 2-{6‑Nitrothieno[2,3‑d]pyrimidin‑4‑yl}acetic acid Based on Quantitative Differentiation


Medicinal Chemistry: Kinase‑Focused Library Synthesis

The 4‑CH₂COOH group permits rapid amide bond formation with diverse amine monomers, while the 6‑NO₂ can be reduced to 6‑NH₂ for further diversification. This two‑directional functionalization, combined with the scaffold’s proven nanomolar kinase inhibitory potential (class IC₅₀ range 5.4–50 nM for VEGFR‑2 and EGFR) [1], makes it a high‑value starting point for generating kinase‑biased compound collections.

Folate Receptor‑Targeted Anticancer Agent Development

6‑Substituted thieno[2,3‑d]pyrimidines with 3–4 carbon bridges are known dual inhibitors of de novo purine biosynthesis (AICARFTase and GARFTase) with selective cellular uptake via folate receptors over the reduced folate carrier, achieving KB tumor cell IC₅₀ values of 2.11–7.19 nM [2]. The 4‑CH₂COOH handle of the title compound can be elaborated with glutamate‑containing side chains to mimic folate substrates, positioning it as a key intermediate for next‑generation antifolate cancer therapeutics.

Agrochemical Intermediate: Herbicide and Fungicide Discovery

Patents disclose thieno[2,3‑d]pyrimidine derivatives with fungicidal and herbicidal activity [3]. The nitro‑acetic acid chemotype offers a differentiated polarity profile (LogP 1.23) that is well‑suited for achieving phloem mobility in plants, a property often associated with carboxylic acid‑containing agrochemicals, making it a rational building block for crop protection research.

Chemical Biology: Notum Pectinacetylesterase Probe Development

Thieno[2,3‑d]pyrimidin‑4‑yl acetic acids have been optimized as potent, orally active Notum inhibitors that stimulate cortical bone formation [4]. The 6‑nitro analog provides an electronically differentiated core for probing the Notum active site, where the electron‑withdrawing nitro group may alter hydrogen‑bond networks relative to the unsubstituted or electron‑donating analogs.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
4‑CH₂COOH / 6‑NO₂ dual functionalization
Target engagement and selectivity profiling
Antifolate pathway research
Glutamate-mimetic side chain elaboration
Folate receptor uptake and purine biosynthesis inhibition
Crop protection research
Hydrophilic LogP for phloem mobility
Herbicidal/fungicidal activity screening
Notum pectinacetylesterase probe studies
6‑NO₂ electronic modulation
Active site binding and bone formation endpoints
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